molecular formula C10H9F3N2O3 B2556268 Ethyl 4-nitro-3-(trifluoromethyl)benzenecarboximidate CAS No. 1260875-64-6

Ethyl 4-nitro-3-(trifluoromethyl)benzenecarboximidate

Cat. No.: B2556268
CAS No.: 1260875-64-6
M. Wt: 262.188
InChI Key: KOIALKFQYPTRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-nitro-3-(trifluoromethyl)benzenecarboximidate is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and an ethyl ester group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-nitro-3-(trifluoromethyl)benzenecarboximidate typically involves the reaction of 4-nitro-3-(trifluoromethyl)benzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-nitro-3-(trifluoromethyl)benzenecarboximidate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, often requiring strong nucleophiles and elevated temperatures.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Strong nucleophiles like sodium methoxide, elevated temperatures.

Major Products:

    Reduction: 4-amino-3-(trifluoromethyl)benzenecarboximidate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-nitro-3-(trifluoromethyl)benzenecarboximidate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-nitro-3-(trifluoromethyl)benzenecarboximidate involves its interaction with specific molecular targets, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

    4-Nitro-3-(trifluoromethyl)aniline: Similar structure but lacks the ethyl ester group.

    Trifluoromethyl ethers: Compounds containing the trifluoromethyl group attached to an oxygen atom instead of a nitrogen atom.

Uniqueness: Ethyl 4-nitro-3-(trifluoromethyl)benzenecarboximidate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and trifluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

IUPAC Name

ethyl 4-nitro-3-(trifluoromethyl)benzenecarboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O3/c1-2-18-9(14)6-3-4-8(15(16)17)7(5-6)10(11,12)13/h3-5,14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIALKFQYPTRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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